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This guide provides a comprehensive comparison of the functional understanding of the small

nucleolar RNA (snoRNA) SNORD116 in mouse and human models, with a focus on its role in

Prader-Willi Syndrome (PWS). The information is compiled from numerous studies to aid

researchers in navigating the complexities of SNORD116 biology and the translation of findings

from animal models to human pathology.

Key Functional Differences and Similarities
SNORD116 is a paternally expressed snoRNA cluster that is critical for the development of

PWS.[1][2] While mouse models with deletions of the Snord116 locus have been instrumental

in dissecting its function, they do not fully recapitulate the human PWS phenotype.[3] These

discrepancies are thought to arise from differences in the genomic organization of the

SNORD116/Snord116 locus and divergent tissue expression patterns between the two

species.[1]

In humans, the SNORD116 cluster is composed of approximately 29 tandemly repeated

copies, which can be categorized into three distinct groups based on sequence similarity.[3] In

contrast, the mouse Snord116 locus contains a larger number of more homogenous repeats.[3]

This structural difference may contribute to functional divergences.
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The clinical presentation of PWS in humans is complex, characterized by distinct nutritional

phases and a range of metabolic and neurobehavioral symptoms. Mouse models lacking

Snord116 exhibit some, but not all, of these hallmark features.

Feature Human PWS Phenotype
Snord116 Knockout Mouse
Phenotype

Growth

Failure to thrive in infancy,

followed by hyperphagia and

obesity in childhood.[2]

Postnatal growth retardation;

often remain smaller and

leaner than wild-type

littermates.[3] Adult-onset

hyperphagia can be induced

by hypothalamic-specific

deletion.[3]

Metabolism

Dysregulated glucose

homeostasis, hypoinsulinemia,

and altered body composition.

[1]

Impaired glucose tolerance

and insulin sensitivity in some

models.[4] Increased fat mass

with reduced feeding in adult-

onset deletion models.[4]

Reproduction
Hypogonadism and infertility

are common.[1]

Generally fertile, which may be

due to lower Snord116

expression in gonadal tissue

compared to humans.[1]

Neurobehavior

Cognitive impairments,

developmental delay, sleep

abnormalities, and

characteristic behaviors.[5]

Deficits in learning and

memory (e.g., novel object

recognition), increased anxiety,

and altered sleep patterns.[5]

[6]

Molecular Function: Regulation of Gene Expression
The precise molecular function of SNORD116 is still under investigation, with evidence pointing

towards roles in regulating mRNA stability and alternative splicing.

Regulation of Nhlh2 and Pcsk1
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A key area of investigation has been the potential regulation of the transcription factor Nhlh2

and its downstream target, the prohormone convertase Pcsk1, both of which are implicated in

obesity and metabolic regulation.[7] However, findings on the SNORD116-dependent

regulation of these genes have been inconsistent across different models.

Model System
Effect on
Nhlh2/NHLH2
Expression

Effect on
Pcsk1/PCSK1
Expression

Reference

Human iPSC-derived

neurons
Reduced Reduced [7][8]

Snord116 knockout

mouse hypothalamus
No significant change No significant change [8]

Snord116 knockout

mouse stomach &

islets

- Reduced [2]

Mouse hypothalamic

cell line

(overexpression)

Increased Nhlh2

mRNA stability
- [9][10]

These conflicting results highlight the complexity of SNORD116-mediated gene regulation and

suggest that its effects may be cell-type specific and context-dependent.

Signaling Pathways
Emerging evidence suggests that SNORD116 influences key cellular signaling pathways,

particularly the Insulin/IGF-1 pathway, which is a master regulator of metabolism and growth.[1]

Insulin/IGF-1 Signaling
Disruption of the Insulin/IGF-1 signaling pathway is a consistent feature in PWS.[1] Studies in

both human patients and mouse models have begun to elucidate the role of SNORD116 in this

pathway.
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Model Finding Quantitative Data Reference

Human PWS patients

Elevated levels of

Insulin-like Growth

Factor Binding Protein

7 (IGFBP7).

1.75-fold increase in

serum IGFBP7

compared to controls.

[1]

Human PWS patients
Elevated ratio of

proinsulin to insulin.

Data suggests

impaired proinsulin

processing.

[2]

Snord116 knockout

mice

Elevated levels of

IGFBP7 in the brain.
- [11]

PWS patient-derived

iPSCs

Elevated IGFBP7

gene expression.
- [11]

These findings suggest that SNORD116 deficiency leads to dysregulation of the IGF-1 axis,

potentially contributing to the growth and metabolic phenotypes observed in PWS.
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Figure 1: Proposed signaling pathways influenced by SNORD116.
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Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. Below are

summaries of protocols for key experiments used in SNORD116 research.

Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in mice.

Objective: To evaluate recognition memory.

Procedure:

Habituation: The mouse is placed in an open arena for 5-10 minutes to acclimate to the

environment.[12][13]

Training/Familiarization (T1): The mouse is placed back in the arena with two identical

objects and allowed to explore them for a set period (e.g., 10 minutes).[13]

Testing (T2): After a retention interval (e.g., 1-24 hours), one of the familiar objects is

replaced with a novel object. The mouse is returned to the arena, and the time spent

exploring each object is recorded.[12][13]

Data Analysis: A discrimination index is calculated to quantify memory, typically as: (Time

exploring novel object - Time exploring familiar object) / (Total exploration time).[14] Healthy

mice are expected to spend significantly more time exploring the novel object.

Materials:

Open field arena (e.g., 40 x 60 x 19 cm Plexiglas box).[12]

Objects of different shapes, colors, and textures that are non-toxic and cannot be easily

displaced by the mouse.[12]

Video tracking software (e.g., EthoVision XT) for automated recording and analysis.[12]

Quantitative Reverse Transcription PCR (qRT-PCR)
qRT-PCR is used to measure the expression levels of specific RNAs.
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Objective: To quantify the abundance of SNORD116 and its target mRNAs.

Procedure:

RNA Extraction: Total RNA is isolated from cells or tissues using a suitable kit (e.g.,

miRNeasy RNA Extraction Kit).[8]

DNase Treatment: To remove any contaminating genomic DNA, the RNA sample is treated

with DNase.[15]

cDNA Synthesis: The purified RNA is reverse transcribed into complementary DNA (cDNA)

using a reverse transcriptase enzyme (e.g., Superscript VILO cDNA Synthesis Kit).[8]

qPCR: The cDNA is used as a template for PCR with gene-specific primers for the target

gene and a stable housekeeping gene (e.g., TBP, PGK1) for normalization. The reaction is

performed in a real-time PCR system (e.g., ABI 7900).[8][15]

Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt

method, normalizing to the housekeeping gene.[15]

RNA Sequencing (RNA-Seq) Analysis
RNA-Seq provides a comprehensive, unbiased view of the transcriptome.

Objective: To identify genome-wide changes in gene expression and alternative splicing

following SNORD116 manipulation.

Procedure:

Library Preparation: High-quality RNA is extracted, and sequencing libraries are prepared.

This involves RNA fragmentation, cDNA synthesis, adapter ligation, and amplification.

Sequencing: The prepared libraries are sequenced using a high-throughput sequencing

platform.

Data Analysis:

Quality Control: Raw sequencing reads are assessed for quality.
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Alignment: Reads are mapped to a reference genome.

Quantification: The number of reads mapping to each gene is counted.

Differential Expression Analysis: Statistical methods (e.g., DESeq2, edgeR) are used to

identify genes with significantly different expression levels between experimental groups.

[16][17]

Pathway and Functional Analysis: Differentially expressed genes are analyzed to identify

enriched biological pathways and functions.[16]
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Figure 2: General experimental workflow for SNORD116 functional analysis.

Conclusion

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.ncbi.nlm.nih.gov/books/NBK550334/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6096346/
https://www.ncbi.nlm.nih.gov/books/NBK550334/
https://www.benchchem.com/product/b15604069?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The study of SNORD116 in both mouse and human models has significantly advanced our

understanding of its role in PWS. While mouse models have been invaluable for in vivo studies

and have successfully replicated some key aspects of the syndrome, they do not fully mirror

the human condition. The discrepancies in phenotype, particularly concerning obesity and

infertility, underscore the importance of using human-based models, such as iPSC-derived

neurons, to validate findings and explore species-specific mechanisms.

Future research should focus on resolving the conflicting data regarding SNORD116's

downstream targets and further elucidating its role in modulating critical signaling pathways. A

deeper understanding of the convergent and divergent functions of SNORD116 in mouse and

human systems will be essential for the development of effective therapeutic strategies for

PWS.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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